1-(2,6-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine
Description
1-(2,6-Difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine is a fluorinated azetidine derivative featuring a 4-membered nitrogen-containing ring. The compound is substituted at position 1 with a 2,6-difluorobenzenesulfonyl group and at position 3 with a difluoromethyl (-CF₂H) moiety. Azetidines, due to their conformational rigidity, are increasingly utilized in medicinal chemistry as bioisosteres for piperidine or pyrrolidine rings .
Properties
IUPAC Name |
3-(difluoromethyl)-1-(2,6-difluorophenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2S/c11-7-2-1-3-8(12)9(7)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHCUJDXNUJYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine typically involves the difluoromethylation of heterocycles via a radical process. This method is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The process involves the use of difluoromethyl radicals, which are generated under specific reaction conditions, often involving radical initiators and suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could be beneficial for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols. Substitution reactions can lead to a variety of difluoromethyl-substituted derivatives.
Scientific Research Applications
1-(2,6-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Implications and Gaps
While structural comparisons highlight functional group influences, direct experimental data on the target compound’s biological activity, solubility, or stability are absent in the provided evidence. Further studies should focus on:
- Physicochemical Profiling : Measurement of logP, pKa, and solubility.
- Biological Screening : Comparison with analogs like 3-(difluoromethyl)azetidine hydrochloride for target affinity or metabolic stability.
- Synthetic Optimization : Exploration of routes to improve yield and purity, leveraging methods from .
Biological Activity
1-(2,6-Difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of the compound's properties and applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a sulfonyl group attached to an azetidine ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₄N₂O₂S |
| Molecular Weight | 270.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with difluoromethyl azetidine derivatives. This reaction is often conducted under controlled conditions to optimize yield and purity.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of various azetidine derivatives, including those containing the difluorobenzenesulfonyl moiety. These compounds have shown promising results against a range of bacterial strains. For instance:
- Case Study 1 : A derivative demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Case Study 2 : In vitro tests indicated that modifications to the azetidine ring could enhance antimicrobial potency, suggesting structure-activity relationships that warrant further investigation.
Antiviral Activity
The antiviral potential of compounds similar to this compound has also been explored. Some derivatives have been found to inhibit viral replication effectively:
- Case Study 3 : A related azetidine compound showed inhibition of viral entry in cell cultures infected with influenza virus, highlighting its potential as a therapeutic agent in viral infections.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors involved in microbial and viral life cycles. The sulfonyl group may enhance binding affinity and selectivity towards biological targets.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of difluoro-substituted azetidines:
- Inhibition Studies : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Selectivity : High selectivity indices suggest that these compounds could be developed into safer therapeutic agents with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
